molecular formula C16H15Cl2NO3S B11160700 N-(3,4-dichlorophenyl)-2-(propylsulfonyl)benzamide

N-(3,4-dichlorophenyl)-2-(propylsulfonyl)benzamide

Cat. No.: B11160700
M. Wt: 372.3 g/mol
InChI Key: MTDVLONNEKESDI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(propylsulfonyl)benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of dichlorophenyl and propylsulfonyl groups attached to a benzamide core. Its molecular formula is C16H15Cl2NO2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(propylsulfonyl)benzamide typically involves the reaction of 3,4-dichloroaniline with 2-(propylsulfonyl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(propylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(propylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(propylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)propionamide
  • N-(3,4-dichlorophenyl)-N’-isopropylimidodicarbonimidic diamide

Uniqueness

N-(3,4-dichlorophenyl)-2-(propylsulfonyl)benzamide stands out due to its unique combination of dichlorophenyl and propylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C16H15Cl2NO3S

Molecular Weight

372.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-propylsulfonylbenzamide

InChI

InChI=1S/C16H15Cl2NO3S/c1-2-9-23(21,22)15-6-4-3-5-12(15)16(20)19-11-7-8-13(17)14(18)10-11/h3-8,10H,2,9H2,1H3,(H,19,20)

InChI Key

MTDVLONNEKESDI-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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